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Compound of Interest

Compound Name: C12-Sphingosine

Cat. No.: B032042 Get Quote

Introduction

C12-Sphingosine is a bioactive sphingolipid, a class of lipids that serves not only as a

structural component of cellular membranes but also as a critical signaling molecule in a myriad

of cellular processes.[1] Sphingolipids are key regulators of cell growth, differentiation,

senescence, apoptosis, and autophagy.[1] The central molecule in sphingolipid metabolism is

ceramide, which can be broken down into sphingosine. Sphingosine, in turn, can be

phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate

(S1P).[2]

The balance between intracellular levels of pro-apoptotic ceramide and sphingosine versus

pro-survival S1P is often termed the "sphingolipid rheostat," which acts as a critical determinant

of cell fate.[3] While S1P generally promotes cell growth and survival, sphingosine acts as a

negative regulator of cell proliferation and a promoter of apoptosis.[2] C12-Sphingosine, a

variant with a 12-carbon fatty acid chain, is a valuable tool for researchers studying these

fundamental cellular pathways. These notes provide an overview of its applications and

detailed protocols for its use in cell culture.

Key Applications
Induction of Apoptosis: C12-Sphingosine can be used to induce programmed cell death in

various cell lines, making it a useful tool for studying apoptotic signaling pathways and for

screening potential anti-cancer therapeutics.[4]
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Modulation of Autophagy: Sphingolipids are deeply involved in the regulation of autophagy.

C12-Sphingosine can be used to investigate the complex interplay between sphingolipid

metabolism and the autophagic machinery.

Inhibition of Protein Kinase C (PKC): Sphingosine is a known endogenous inhibitor of Protein

Kinase C (PKC), a key enzyme family in signal transduction.[5][6] This allows for the study of

PKC-dependent pathways.

Data Presentation
Quantitative data regarding the use of sphingosine in cell culture is summarized below. Note

that optimal concentrations and incubation times are cell-type dependent and should be

determined empirically. The data provided serves as a starting point for experimental design.

Table 1: Recommended Starting Concentrations for C12-Sphingosine

Application Cell Type
Recommended
Concentration
Range

Incubation
Time

Reference

Apoptosis

Induction

Human

Epidermoid

Carcinoma (KB-

3-1, KB-C2)

15 µM 24 - 48 hours [4]

Apoptosis

Induction

Chronic

Lymphocytic

Leukemia (CLL)

10 µM 22 hours [7]

PKC Inhibition General 0.5 - 10 µM 1 - 24 hours [6]

Autophagy

Modulation
Varies 5 - 20 µM 6 - 24 hours N/A*

*Based on typical concentrations used for studying sphingolipid-mediated autophagy.

Table 2: Cytotoxicity Data for Sphingosine Analogs in Cancer Cell Lines
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Compound Cell Line IC50 Value Assay Type Reference

Sphingosine

Analog 1

HCT116 (Colon

Cancer)
22.4 µM Crystal Violet [8]

Sphingosine

Analog 2

HCT116 (Colon

Cancer)
0.34 µM Crystal Violet [8]

N,N-

dimethylsphingos

ine (DMS)

Jurkat T cells
~10 µM (induces

apoptosis)
Flow Cytometry [3]

D-erythro-

Sphingosine
Various

EC50 of 8 µM

(for p32-kinase)
Kinase Assay [5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.[9]

Experimental Protocols
Protocol 1: Preparation of C12-Sphingosine Stock and
Working Solutions
This protocol describes the preparation of stock solutions for the lipophilic C12-Sphingosine.

Materials:

D-erythro-C12-Sphingosine powder

Dimethyl sulfoxide (DMSO), sterile

Ethanol (EtOH), sterile

Sterile microcentrifuge tubes or glass vials

Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

Procedure:
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Reconstitution (Stock Solution):

C12-Sphingosine is soluble in DMSO (e.g., up to 10 mg/mL) and methanol/ethanol.

To prepare a 10 mM stock solution, dissolve the appropriate amount of C12-Sphingosine
powder in sterile DMSO. For example, for a compound with a molecular weight of ~299.49

g/mol , dissolve ~3 mg in 1 mL of DMSO.

Vortex thoroughly until the powder is completely dissolved.

Aliquoting and Storage:

Dispense the stock solution into small, single-use aliquots in sterile tubes.

Purge with nitrogen gas if possible to prevent oxidation.

Store aliquots at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Preparation of Working Solution:

On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

Dilute the stock solution directly into pre-warmed serum-free medium or PBS to the final

desired concentration (e.g., 10 µM, 15 µM).

Vortex the working solution immediately before adding it to the cells to ensure it is well-

mixed.

Note: Due to the lipophilic nature of sphingosine, it is crucial to ensure it is fully solubilized in

the final culture medium. Some protocols utilize conjugation with fatty-acid-free Bovine Serum

Albumin (BSA) to enhance delivery and solubility, especially for long-chain lipids.[10]

Protocol 2: Induction of Apoptosis and Analysis by
Annexin V/PI Staining
This protocol provides a method to treat cells with C12-Sphingosine and quantify apoptosis

using flow cytometry.
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Materials:

Adherent or suspension cells in culture

Complete cell culture medium

C12-Sphingosine working solution

Annexin V-FITC/PI Apoptosis Detection Kit

Binding Buffer (provided with kit)

Flow cytometer

Procedure:

Cell Seeding:

Seed cells in 6-well plates at a density that will ensure they are approximately 70-80%

confluent at the time of treatment.

Allow cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.

Cell Treatment:

Remove the culture medium.

Add fresh medium containing the desired final concentration of C12-Sphingosine (e.g.,

10 µM). Include a vehicle control (e.g., medium with an equivalent amount of DMSO).

Incubate the cells for the desired time period (e.g., 22-24 hours).[7]

Cell Harvesting:

Adherent cells: Gently wash the cells with PBS, then detach them using trypsin-EDTA.

Neutralize the trypsin with complete medium, transfer the cell suspension to a tube, and

centrifuge at 300 x g for 5 minutes.

Suspension cells: Transfer the cell suspension directly to a tube and centrifuge.
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Wash the cell pellet once with cold PBS.

Annexin V/PI Staining:

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within one hour.

Apoptotic cells are identified based on their staining profile:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.[3]

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[3]

Protocol 3: Analysis of Autophagy by LC3-II Western
Blot
This protocol describes how to assess autophagy induction by monitoring the conversion of

LC3-I to LC3-II via Western blot.

Materials:

Cells cultured in 6-well plates

C12-Sphingosine working solution

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit
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SDS-PAGE gels, buffers, and electrophoresis equipment

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-Actin (or other loading control)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Treatment:

Seed and treat cells with C12-Sphingosine and a vehicle control as described in Protocol

2, Step 1-2. A typical treatment time is 6-24 hours.

Optional: To assess autophagic flux, include conditions where cells are co-treated with a

lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the C12-
Sphingosine treatment. This will cause LC3-II to accumulate if autophagy is active.

Protein Extraction:

Wash cells with ice-cold PBS.

Lyse cells directly in the well by adding 100-150 µL of ice-old RIPA buffer.

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30

minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins on a 12-15% SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with primary anti-LC3B antibody overnight at 4°C. (LC3-I appears

at ~16-18 kDa, LC3-II at ~14-16 kDa).

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody

for 1 hour.

Wash again and visualize the bands using an ECL substrate and an imaging system.

Analysis:

Quantify the band intensities. An increase in the LC3-II/LC3-I ratio or the total amount of

LC3-II (especially in the presence of lysosomal inhibitors) indicates an induction of

autophagy.

The membrane can be stripped and re-probed for p62 (which is degraded by autophagy)

and a loading control like β-Actin.

Visualizations
Signaling Pathways and Workflows
Caption: The Sphingolipid Rheostat: Balancing Apoptosis and Survival.

Caption: Experimental Workflow for Apoptosis Induction and Analysis.

Caption: Simplified Signaling Pathway for C12-Sphingosine-Induced Apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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